alpha-Angelica lactone
Overview
Description
Alpha-Angelica lactone is an angelica lactone and a butenolide . It is functionally related to a but-3-en-4-olide and is a tautomer of a beta-angelica lactone . It is a naturally occurring anticarcinogen and a vinylogous nucleophile . Alpha-Angelica lactone can give the chiral δ-amino γ,γ-disubstituted butenolide carbonyl derivatives and exhibits electrophilic trapping at the γ-carbon . It exerts strong chemoprotective effects by selective enhancement of glutathione-S-transferase (GST) and UDP-glucononosyltransferase (UGT) detoxification enzymes .
Synthesis Analysis
Alpha-Angelica lactone can be easily obtained by reactive distillation of the platform chemical levulinic acid . There are some reports about the usage of α-AL . A mild protocol was developed, which resulted in full conversion and 96% selectivity toward γ-valerolactone .Molecular Structure Analysis
The molecular formula of alpha-Angelica lactone is C5H6O2 . The IUPAC name is 5-methyl-3H-furan-2-one . The InChI is InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 . The Canonical SMILES is CC1=CCC(=O)O1 .Chemical Reactions Analysis
The hydrogenation of alpha-Angelica lactone was investigated over Ru/C . The alpha-Angelica lactone displays unusual regioselectivity in this reaction, acting as a nucleophile at the α-position to provide fully substituted glycolic esters with three contiguous stereocenters .Physical And Chemical Properties Analysis
The molecular weight of alpha-Angelica lactone is 98.10 g/mol . It is a liquid at room temperature . The refractive index is n20/D 1.448 (lit.) . The boiling point is 55-56 °C/12 mmHg (lit.) . The melting point is 13-17 °C (lit.) . The density is 1.092 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalysis and Biorefinery Applications :
- Al-Shaal et al. (2014) demonstrated the use of alpha-angelica lactone in the hydrogenation process, highlighting its potential as a platform molecule in biorefinery schemes due to its efficient conversion into valuable chemicals like γ-valerolactone and 2-methyltetrahydrofuran (Al-Shaal, Hausoul, & Palkovits, 2014).
- In the context of biomass-derived high-performance bio-alkane fuel production, Lu et al. (2016) found that compared to 5-HMF, angelica lactone (including alpha-angelica lactone) has more potential due to its molecular structure, which leads to a lower hydrogen consumption in the hydrodeoxygenation process (Lu et al., 2016).
Polymer Synthesis and Material Science :
- Pei et al. (2020) synthesized water-soluble, fully biobased cellulose levulinate esters through the reaction of cellulose and alpha-angelica lactone, indicating its potential for sustainable synthesis of cellulose esters with applications in biomedical fields (Pei et al., 2020).
- Chen et al. (2011) prepared a degradable polymer from alpha-angelica lactone through ring-opening polymerization. This polymer is noted for its good degradability under light or acidic/basic circumstances and potential use in producing functionalized aliphatic polyesters from renewable resources (Chen et al., 2011).
Organic Synthesis and Chemical Reactions :
- Zhou et al. (2011) developed a catalytic asymmetric vinylogous Mannich-type reaction using nonactivated natural alpha-angelica lactone, demonstrating its utility as a vinylogous nucleophile in synthesizing chiral compounds with potential pharmaceutical applications (Zhou et al., 2011).
- Thatikonda et al. (2019) utilized alpha-angelica lactone as a catalyst in the direct oxidation of various N-aryl tetrahydroisoquinolines and isoindolines, expanding its role in organic synthesis (Thatikonda, Deepake, & Das, 2019).
Green Chemistry and Environmental Applications :
- Sun et al. (2016) investigated the vapor-phase conversion of levulinic acid to produce angelica lactones, including alpha-angelica lactone, highlighting its relevance in green chemistry and sustainable environmental practices (Sun, Takahashi, Yamada, & Sato, 2016).
Safety And Hazards
Alpha-Angelica lactone is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methyl-3H-furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTQFLOTGBBMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047693 | |
Record name | alpha-Angelica lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Angelica lactone | |
CAS RN |
591-12-8 | |
Record name | α-Angelica lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Angelica lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylfuran-2(3H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Furanone, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Angelica lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CRF6L9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.